3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl-
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Overview
Description
3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- is a chemical compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes a butyl group at the 4-position and a methyl group at the 5-position.
Preparation Methods
The synthesis of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-3-methyl-1-phenyl-2-pyrazolin-5-one with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar compounds to 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- include:
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its use in pharmaceuticals and as a reagent in organic synthesis.
3-Methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Applied in agrochemical formulations.
The uniqueness of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
29211-65-2 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-butyl-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VFXBMURAZYOMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=NNC1=O)C |
Origin of Product |
United States |
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